Vincristine Meth-d3-iodide Vincristine Meth-d3-iodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210516
InChI:
SMILES:
Molecular Formula: C₄₇H₅₆D₃IN₄O₁₀
Molecular Weight: 969.92

Vincristine Meth-d3-iodide

CAS No.:

Cat. No.: VC0210516

Molecular Formula: C₄₇H₅₆D₃IN₄O₁₀

Molecular Weight: 969.92

* For research use only. Not for human or veterinary use.

Vincristine Meth-d3-iodide -

Specification

Molecular Formula C₄₇H₅₆D₃IN₄O₁₀
Molecular Weight 969.92

Introduction

Structural and Chemical Properties

Core Structure and Isotopic Labeling

Vincristine Meth-d3-iodide is a trideuterated methylated analog of Vincristine Methiodide. The parent compound, Vincristine (C₄₆H₅₆N₄O₁₀), is a dimeric alkaloid derived from Vinca rosea (now classified as Catharanthus roseus), featuring a complex bisindole structure with vindoline and catharanthrine moieties . The "Meth-d3" designation indicates substitution of three hydrogen atoms with deuterium at the methyl group, while the iodide counterion enhances solubility in polar solvents.

Key Structural Modifications:

  • Deuteration: The methyl group (-CH₃) is replaced with -CD₃, introducing isotopic labels for mass spectrometry (MS) detection.

  • Iodide Salt Formation: Enhances stability and facilitates purification in synthetic workflows .

While the molecular weight is erroneously listed as "0" in some sources , theoretical calculations based on Vincristine’s formula (C₄₆H₅₆N₄O₁₀) suggest an approximate molecular weight of 843.86 g/mol for Vincristine Methiodide. The addition of three deuterium atoms would increase this by 3 atomic mass units (AMU), yielding ~846.86 g/mol.

Synthetic Pathway

Although explicit synthesis details for Vincristine Meth-d3-iodide are unavailable in the provided sources, its production likely follows established routes for Vincristine derivatives:

  • Deuteration: Methylation using deuterated methyl iodide (CD₃I) under basic conditions.

  • Salt Formation: Precipitation with potassium iodide to form the iodides .
    This process aligns with methodologies for labeling alkaloids to study metabolic pathways without altering biological activity .

Research Applications

Analytical Chemistry

Vincristine Meth-d3-iodide is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Vincristine and its metabolites. Deuterated analogs minimize matrix effects by matching the chemical behavior of the target analyte while providing distinct mass-to-charge (m/z) ratios .

Table 1: Role in Analytical Assays

ApplicationPurposeTechnique
Pharmacokinetic StudiesQuantify Vincristine in biological matrices (plasma, tissues)LC-MS/MS
Impurity ProfilingDetect and quantify Vincristine Methiodide in drug formulationsHPLC-DAD
Metabolic Stability AssaysTrack deuterium retention to assess metabolic pathwaysHigh-res MS

Combination Therapy Screening

In medulloblastoma (MB) research, Vincristine is combined with Tolfenamic acid (TA) to enhance cytotoxicity. Labeled analogs like Vincristine Meth-d3-iodide enable precise measurement of drug accumulation and synergy. For example:

  • Synergistic Cytotoxicity: In DAOY (SHH subgroup) and D283 (Group 3/4) MB cells, TA (10 μg/mL) + VCR (1–2 ng/mL) reduced cell viability by 40–60% compared to single agents .

  • Mechanistic Insights: The combination downregulated survivin, a mitotic regulator, and induced G₂/M arrest .

Table 2: Key Findings from Combination Studies

Cell LineTreatmentCell Viability ReductionSurvivin Downregulation
DAOYTA + VCR58%72%
D283TA + VCR47%65%

Isotope Effect Studies

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: No studies compare the absorption, distribution, metabolism, and excretion (ADME) of Vincristine Meth-d3-iodide to its non-deuterated form.

  • Stability Data: Degradation pathways under varying pH/temperature conditions remain uncharacterized.

Opportunities

  • Metabolomics: Employing labeled analogs to map Vincristine’s interaction with cytochrome P450 isoforms (e.g., CYP3A4).

  • Nanoparticle Delivery: Tracking deuterated drugs in nanocarrier systems to optimize tumor targeting .

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